![molecular formula C11H15Cl2N3 B13599988 1-{1-cyclopropyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanaminedihydrochloride CAS No. 2792201-65-9](/img/structure/B13599988.png)
1-{1-cyclopropyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanaminedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-Cyclopropyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanaminedihydrochloride is a compound belonging to the class of pyrrolopyridine derivatives. These compounds are known for their significant biological activities, particularly as inhibitors of various kinases. The compound has shown potential in targeting fibroblast growth factor receptors (FGFRs), making it a promising candidate for cancer therapy .
Preparation Methods
The synthesis of 1-{1-cyclopropyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanaminedihydrochloride involves several steps:
Starting Material: The synthesis begins with 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.
Reaction with Aldehyde: This starting material is reacted with a substituted aldehyde at 50°C to form intermediate compounds.
Cyclization: The intermediate undergoes cyclization to form the pyrrolopyridine core.
Substitution: The final step involves the substitution of the N-1 position with a suitable group to obtain the desired compound.
Industrial production methods typically involve optimizing these steps to achieve higher yields and purity. This may include the use of advanced catalysts and reaction conditions to streamline the process.
Chemical Reactions Analysis
1-{1-Cyclopropyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanaminedihydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Cyclization: Intramolecular cyclization reactions can be used to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{1-Cyclopropyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanaminedihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its inhibitory effects on FGFRs, which play a crucial role in cell proliferation and differentiation.
Medicine: Due to its potential as an FGFR inhibitor, it is being explored as a therapeutic agent for various cancers.
Mechanism of Action
The mechanism of action of 1-{1-cyclopropyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanaminedihydrochloride involves the inhibition of FGFRs. FGFRs are involved in signal transduction pathways that regulate cell growth, differentiation, and survival. The compound binds to the ATP-binding site of FGFRs, preventing their activation and subsequent signaling. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
1-{1-Cyclopropyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanaminedihydrochloride can be compared with other pyrrolopyridine derivatives:
1H-pyrrolo[2,3-b]pyridine: Similar in structure but with different substituents, leading to variations in biological activity.
2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one: Another derivative with potential kinase inhibitory activity.
1-(pyridin-4-yl)ethan-1-one: A compound with a different core structure but similar applications in medicinal chemistry.
The uniqueness of this compound lies in its specific inhibitory activity against FGFRs, making it a valuable compound for targeted cancer therapy.
Properties
CAS No. |
2792201-65-9 |
|---|---|
Molecular Formula |
C11H15Cl2N3 |
Molecular Weight |
260.16 g/mol |
IUPAC Name |
(1-cyclopropylpyrrolo[3,2-c]pyridin-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C11H13N3.2ClH/c12-6-10-5-8-7-13-4-3-11(8)14(10)9-1-2-9;;/h3-5,7,9H,1-2,6,12H2;2*1H |
InChI Key |
IYYTZKATWBHCBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C3=C(C=C2CN)C=NC=C3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


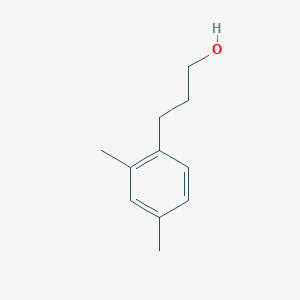
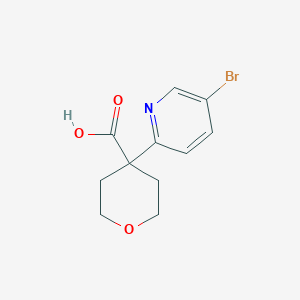
![2-[2-(Difluoromethoxy)-3-methylphenyl]acetonitrile](/img/structure/B13599922.png)
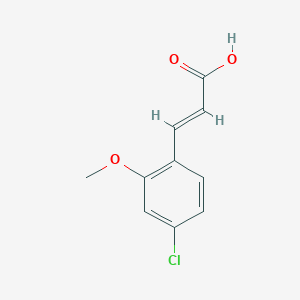
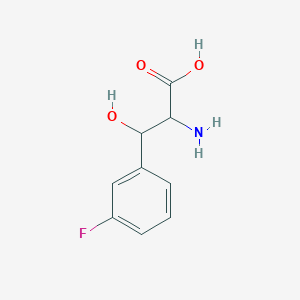
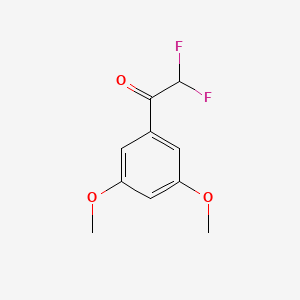
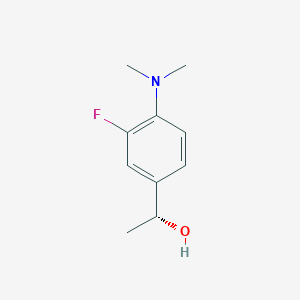


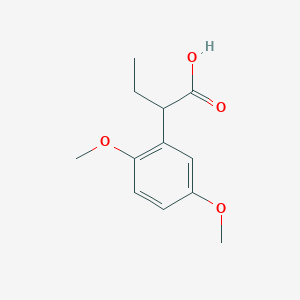
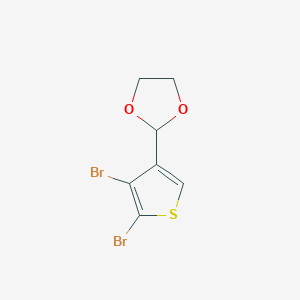
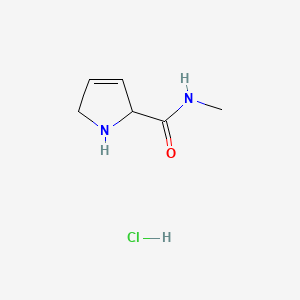
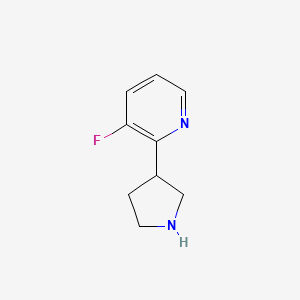
![2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-onedihydrochloride](/img/structure/B13599998.png)
